4-Piperidinone, 1-[(4-nitrophenyl)methyl]-
Description
Significance of Piperidinone Scaffold in Heterocyclic Chemistry
The piperidine (B6355638) ring is a fundamental scaffold in heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This structural motif is a ubiquitous feature in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. acs.orgchemrevlett.com The prevalence of the piperidinone core stems from its versatile chemical nature and its ability to serve as a building block for a wide array of more complex molecular architectures. googleapis.com
Piperidin-4-one derivatives, specifically, are crucial intermediates in the synthesis of numerous biologically active compounds. chemrevlett.comgoogleapis.com Their derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, and antiviral properties. chemrevlett.comtandfonline.comnih.gov The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, influencing their interaction with biological targets. chemrevlett.com The strategic placement of functional groups on the piperidine ring can significantly enhance the biological activity of the resulting molecules. acs.org
Overview of Research Trajectories for N-Substituted 4-Piperidinone Compounds
Research into N-substituted 4-piperidinone compounds is dynamic and multifaceted, driven by their potential as therapeutic agents and synthetic intermediates. A primary research trajectory involves the synthesis of novel derivatives and their evaluation for various biological activities. For instance, diarylidene-N-methyl-4-piperidones have been investigated for their antioxidant and anti-inflammatory properties as potential substitutes for curcumin (B1669340). nih.gov Similarly, other N-substituted piperidines have been designed as inhibitors for enzymes like dipeptidyl peptidase IV (DPP IV), which is relevant in the management of type 2 diabetes. nih.gov
Another significant area of research focuses on the development of efficient and diverse synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful strategy for constructing structurally complex and diverse polysubstituted piperidine derivatives in a single step. researchgate.netresearchgate.net The Mannich condensation is a classic and widely used method for synthesizing substituted 4-piperidones. chemrevlett.com Furthermore, research is actively pursued to create piperidin-4-ones with various substitution patterns, including at the carbon atoms adjacent to the nitrogen, which have been historically less accessible. googleapis.com These compounds serve as valuable building blocks for nitrogen heterocycles, spiro compounds, and alkaloids. googleapis.com
Contextualization of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- within N-Functionalized Piperidinone Research
4-Piperidinone, 1-[(4-nitrophenyl)methyl]-, also known as 1-(4-nitrobenzyl)-4-piperidone, is a specific example of an N-functionalized piperidinone. lookchem.com Its structure features a 4-nitrobenzyl group attached to the nitrogen atom of the 4-piperidone (B1582916) core. This particular substitution fits well within the established research trajectories. The presence of the N-benzyl group is a common feature in many synthetic piperidone derivatives, while the nitro group on the phenyl ring offers unique chemical properties and potential for further functionalization. googleapis.comtandfonline.com
The synthesis of this compound is typically achieved through the N-alkylation of piperidin-4-one with a suitable 4-nitrobenzyl halide, such as 1-bromomethyl-4-nitro-benzene or 4-nitrobenzyl chloride, often in the presence of a base like triethylamine (B128534). lookchem.com
The nitroaromatic moiety in 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is significant for several reasons. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule. Furthermore, the nitro group serves as a versatile synthetic handle; it can be readily reduced to an amino group, providing a pathway to a different class of compounds with potentially distinct biological activities. This makes the title compound a useful intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov The investigation of such compounds contributes to the broader understanding of how N-substituents modulate the chemical and biological profiles of the 4-piperidone scaffold.
Chemical Properties and Synthesis
The compound 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 141945-70-2 | lookchem.com |
| Molecular Formula | C12H14N2O3 | lookchem.com |
| Molecular Weight | 234.255 g/mol | lookchem.com |
| Canonical SMILES | C1CN(CCC1=O)CC2=CC=C(C=C2)N+[O-] | lookchem.com |
| InChI Key | CRGRJUULGQHKOZ-UHFFFAOYSA-N | sigmaaldrich.com |
A common synthetic route to obtain 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is detailed below:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
| piperidin-4-one | 1-bromomethyl-4-nitro-benzene | triethylamine; N,N-dimethyl-formamide; 17h; Ambient temp. | 1-(4-nitrobenzyl)-4-piperidone | 66.0% | lookchem.com |
Spectroscopic and Crystallographic Analysis
While specific spectroscopic data for 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is not widely published in the reviewed literature, analysis of related structures provides insight into the expected characteristics. The crystal structure of the related compound 1-(4-Nitrophenyl)-4-piperidinol reveals that the piperidinol ring adopts a chair conformation. researchgate.net It is expected that the piperidinone ring in the title compound would also exist in a similar chair conformation. chemrevlett.com
Crystallographic studies on related N-substituted piperidines, such as 1-[(3-nitrophenyl)(piperidin-1-yl)methyl]piperidine, show the formation of intermolecular hydrogen bonds in the crystal lattice, which can influence the molecular packing. nih.gov In salts derived from 1-(4-nitrophenyl)piperazine, the nitrophenyl ring has been observed to occupy an axial position in the piperazinium ring, and the structure is stabilized by extensive hydrogen bonding networks. nih.govresearchgate.net Such interactions would also be anticipated in the crystalline form of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
141945-70-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H14N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
InChI Key |
WRDZEMMZSOZFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
The chemical behavior of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]-, also known as 1-(4-nitrobenzyl)piperidin-4-one, is primarily dictated by the reactivity of its ketone carbonyl group and the potential for substitution on the piperidine (B6355638) ring.
Reactivity at the Carbonyl Group
The carbonyl group at the C-4 position is a key site for a variety of nucleophilic addition and condensation reactions.
The reaction between a primary amine and a ketone, such as 1-(4-nitrobenzyl)piperidin-4-one, results in the formation of a C=N double bond, yielding an imine, commonly referred to as a Schiff base. masterorganicchemistry.comdergipark.org.tr This condensation reaction is fundamental in organic synthesis and typically requires acid catalysis to facilitate the dehydration step. libretexts.org The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the imine. libretexts.org
The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate, making it a good leaving group (water), but not so acidic that it protonates the reactant amine, rendering it non-nucleophilic. libretexts.org Schiff bases derived from piperidinone scaffolds are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their biological potential. The synthesis often involves refluxing the piperidinone derivative with a primary amine in a suitable solvent like ethanol. dergipark.org.trnih.gov For instance, the condensation of a substituted piperidine with an aldehyde is confirmed by the disappearance of the amine protons and the appearance of a characteristic imine proton signal (-CH=N-) in the ¹H NMR spectrum. ijacskros.com
Table 1: General Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|
The Wittig reaction provides a powerful method for converting ketones into alkenes with a high degree of regioselectivity, ensuring the double bond is formed at the position of the original carbonyl group. masterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base like butyllithium. organicchemistrytutor.comyoutube.com
For 1-(4-nitrobenzyl)piperidin-4-one, the Wittig reaction would involve the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. libretexts.org This ring then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The formation of the highly stable phosphorus-oxygen double bond is a major driving force for the reaction. organicchemistrytutor.com This strategy has been successfully employed to introduce carbon-carbon double bonds onto piperidine rings, for instance, to append an ethylidene group, which can then be further modified. nih.gov
Table 2: Representative Wittig Reaction
| Ketone | Wittig Reagent | Product | Byproduct |
|---|
The α-hydrogens adjacent to the carbonyl group in 1-(4-nitrobenzyl)piperidin-4-one (at the C-3 and C-5 positions) are acidic and can be removed by a base to form an enolate. magritek.com This enolate can then act as a nucleophile in an aldol (B89426) condensation reaction. A particularly important application is the Claisen-Schmidt condensation, a type of crossed aldol condensation, with aromatic aldehydes. nih.gov
When 1-(4-nitrobenzyl)piperidin-4-one is treated with two equivalents of an aromatic aldehyde in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) or acid, it undergoes condensation at both the C-3 and C-5 positions to yield 3,5-bis(arylidene)-4-piperidone derivatives. magritek.comnih.gov These products are also known as BAP compounds and are recognized as curcumin (B1669340) analogues. elsevierpure.comscilit.com The reaction proceeds by forming an enolate which attacks the aldehyde, followed by a dehydration step that is driven by the formation of a conjugated system. masterorganicchemistry.com The presence of an electron-withdrawing group, such as the p-nitro group on the benzaldehyde (B42025) reactant, can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive. quizlet.com
Functionalization of the Piperidine Ring System
Beyond the carbonyl group, the piperidine ring itself offers sites for further chemical modification.
The C-3 and C-5 positions of the piperidinone ring are activated by the adjacent carbonyl group, making them susceptible to various derivatization reactions. As discussed previously, the most common derivatization is the Claisen-Schmidt condensation to form 3,5-bis(arylidene) derivatives. nih.gov
Another significant strategy for functionalizing the C-3 position is through [3+2] cycloaddition reactions. nih.gov For example, 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an α-amino acid like sarcosine (B1681465) or L-proline and an aldehyde) with a suitable dipolarophile can lead to the formation of complex spiro-pyrrolidine or spiro-pyrrolizidine systems fused to the piperidine ring at the C-3 position. nih.govresearchgate.net These multicomponent reactions are highly efficient for building molecular complexity. rsc.org The synthesis of spirooxindoles and other spirocyclic compounds attached at the C-3 position of the piperidinone ring has been reported as a route to novel heterocyclic structures. nih.govua.es
The nitrogen atom of the piperidine ring in 1-(4-nitrobenzyl)piperidin-4-one provides another handle for chemical modification. While the starting material already possesses an N-(4-nitrobenzyl) group, this substituent can be modified or replaced.
N-acylation is a common transformation where an acyl group is introduced onto the nitrogen atom. arkat-usa.org This typically requires prior removal of the existing N-benzyl group, which can often be achieved through hydrogenolysis. The resulting secondary amine, 4-piperidinone, can then be acylated using various acylating agents like acyl chlorides or acid anhydrides in the presence of a base. researchgate.net Alternatively, coupling reagents such as phosphonium or uronium salts are widely used in peptide synthesis and can be applied for N-acylation. arkat-usa.org The introduction of different N-acyl or N-alkyl groups can significantly alter the properties of the molecule. elsevierpure.com For example, N-piperidine alkylation has been used as a key step in the synthesis of complex piperidine analogues. nih.gov The choice of the N-substituent is crucial in modulating the biological activity of piperidone-based compounds. nih.gov
Reaction Mechanisms and Intermediate Formation
The chemical reactivity of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]-, is dictated by the functionalities present: the piperidinone ring, the tertiary amine, and the 4-nitrobenzyl group. Reactions can be directed at the carbonyl group, the α-carbons, the ring nitrogen, or the nitroaromatic system. Understanding the mechanisms of these reactions and the intermediates formed is crucial for designing synthetic strategies.
Exploration of Reaction Pathways and Transition States
The reaction pathways of 1-[(4-nitrophenyl)methyl]-4-piperidone are diverse, ranging from classical carbonyl chemistry to modern cross-coupling reactions and reductively-triggered fragmentations. The exploration of these pathways often involves both experimental studies to isolate intermediates and products, and computational studies to map potential energy surfaces and characterize transition states. rsc.orgnih.gov
A fundamental reaction for the synthesis of the 4-piperidone (B1582916) core itself is the Dieckmann condensation. researchgate.net This intramolecular cyclization of a diester, catalyzed by a base, proceeds through a critical enolate intermediate. The rate-determining step is typically the ring-closure, which is followed by a rapid loss of an alkoxide. researchgate.net Careful control of reaction conditions is necessary to prevent side reactions like retro-Dieckmann cleavage. researchgate.net
Once the piperidone ring is formed, it can be derivatized through various means. For instance, the ketone can be converted to a tosylhydrazone, which serves as a precursor for palladium-catalyzed cross-coupling reactions, such as the Shapiro reaction. nih.govresearchgate.net This pathway involves the formation of a vinyllithium (B1195746) intermediate which then engages with an aryl halide in a palladium catalytic cycle to form a new C-C bond, yielding 4-aryl-tetrahydropyridine derivatives. nih.govresearchgate.net
Another significant reaction pathway, particularly relevant to the 4-nitrobenzyl moiety, is initiated by the reduction of the nitro group. This is a key activation strategy in medicinal chemistry. The reduction proceeds sequentially to a hydroxylamine (B1172632) intermediate, which is often unstable and undergoes spontaneous fragmentation. rsc.org Kinetic studies on related 4-nitrobenzyl carbamates have elucidated the mechanism of this fragmentation. Following reduction to the hydroxylamine, the molecule fragments to release the parent amine. The rate of this fragmentation is highly dependent on the stability of the transition state. rsc.org Computational studies and molecular dynamic simulations can further reveal the crucial amino acid residues that interact with such compounds in a biological context, providing insight into enzyme-catalyzed reaction pathways. rsc.orgnih.gov
The stability of the transition state during fragmentation has been quantified by studying the effects of substituents on the benzyl (B1604629) ring. Electron-donating groups have been shown to accelerate fragmentation by stabilizing the developing positive charge on the benzylic carbon in the transition state. rsc.org
| Substituent on Benzyl Ring | Hammett Constant (σ) | Maximum Half-Life (Mt1/2) (min) | Relative Rate (vs. Unsubstituted) |
|---|---|---|---|
| 2-MeO | -0.27 (σp) | 6.5 | 2.46 |
| 2-Me | -0.17 (σp) | 9.0 | 1.78 |
| α-Me | N/A | 9.5 | 1.68 |
| H (Unsubstituted) | 0.00 | 16 | 1.00 |
| 3-MeO | +0.12 (σm) | 25 | 0.64 |
| 3-Cl | +0.37 (σm) | 32 | 0.50 |
This table is adapted from kinetic data on model 4-nitrobenzyl carbamates, which serve as a proxy to understand the electronic effects governing the fragmentation of the hydroxylamine intermediate of 1-[(4-nitrophenyl)methyl]-4-piperidone following reduction. The data demonstrates that electron-donating groups (negative σ values) accelerate fragmentation (shorter half-life) by stabilizing the transition state. Source: rsc.org
Role of the Nitro Group in Modulating Reactivity
The nitro group (NO₂) is a powerful modulator of chemical reactivity and is a key feature of 1-[(4-nitrophenyl)methyl]-4-piperidone. Its influence stems primarily from its strong electron-withdrawing nature, which operates through both inductive and resonance effects. nih.govlibretexts.org This electronic pull has profound consequences for several parts of the molecule.
Firstly, the electron-withdrawing effect deactivates the attached benzene (B151609) ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, although this is less common for this specific compound. More significantly, the nitro group's properties are pivotal in reactions involving its own transformation. The nitro group can be readily reduced to other functional groups, making it a versatile synthetic intermediate. frontiersin.orgsci-hub.se
The most prominent role of the aromatic nitro group in this context is as a bioreductive trigger. The high electron affinity of the nitro group allows it to be selectively reduced under hypoxic conditions by nitroreductase enzymes. This process occurs in a stepwise fashion, typically forming nitroso and then hydroxylamine intermediates. rsc.org
It is the formation of the 4-hydroxylaminobenzyl intermediate that initiates a critical chemical transformation. The hydroxylamine is significantly more electron-donating than the parent nitro group. This electronic reversal leads to a rapid, spontaneous 1,6-elimination or fragmentation reaction. The mechanism involves the donation of the hydroxylamine's lone-pair electrons into the aromatic system, facilitating the cleavage of the benzylic C-N bond and release of the piperidinone moiety. rsc.org The rate of this fragmentation is exquisitely sensitive to the electronic environment. The reaction proceeds through a transition state with a significant build-up of positive charge on the benzylic carbon. rsc.org Therefore, any substituent on the ring that can stabilize this developing positive charge will accelerate the fragmentation rate. This is consistent with findings that electron-donating groups on the nitrobenzyl ring enhance the rate of fragmentation following reduction. rsc.org The nitro group can thus be considered a latent activating group, which upon reduction, triggers a desired chemical event. nih.gov
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental to determining the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)
NMR spectroscopy is crucial for mapping the carbon-hydrogen framework of a molecule. ¹H NMR would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR would identify the number of unique carbon atoms. 2D NMR techniques, such as COSY and HSQC, would further establish the connectivity between protons and carbons. However, no published ¹H, ¹³C, or 2D NMR spectral data for 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- could be located.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the ketone (C=O) group within the piperidinone ring, the nitro (NO₂) group, and the aromatic C-H and C=C bonds of the nitrophenyl ring. Specific vibrational frequency data from an experimental spectrum are necessary for definitive functional group assignment, but such data are not publicly available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. Based on its chemical structure, the expected exact mass is 234.10044231 u. An experimental HRMS analysis would be required to confirm this theoretical mass and validate the molecular formula C₁₂H₁₄N₂O₃.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
Intermolecular Interactions and Packing Architectures (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Analysis of a crystal structure also reveals how molecules interact with each other in the solid state. This includes identifying potential hydrogen bonds, π-π stacking interactions between the aromatic rings, and other van der Waals forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. The absence of crystal structure data for 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- makes any discussion of its packing architecture and intermolecular forces purely speculative.
Conformational Preferences of the Piperidinone Ring
The six-membered piperidinone ring is not planar and, similar to cyclohexane (B81311), adopts various non-planar conformations to relieve ring strain. The most stable of these is typically a chair conformation. However, other higher-energy conformations such as boat and sofa (or twist-boat) forms are also possible and can be relevant in certain chemical environments or upon substitution.
The conformational landscape of the piperidinone ring in 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is expected to be dominated by the chair conformation. In this conformation, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms are staggered, which minimizes torsional strain.
While the chair form is generally the most stable, other conformations are accessible. The boat conformation is a higher-energy alternative in which two opposite carbon atoms are bent upwards, resembling a boat. This conformation suffers from significant steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds along the sides. A more stable, slightly skewed version of the boat conformation is the twist-boat or sofa conformation , which alleviates some of this strain. For N-acylpiperidines, the twist-boat conformation has been found to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov
Computational studies on related heterocyclic systems, such as N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, have shown that twist-boat conformations can be stabilized by intramolecular interactions. nih.gov While direct experimental data for the title compound is not prevalent, computational modeling, such as Density Functional Theory (DFT), is a powerful tool for evaluating the relative energies of these different conformations. nih.govnih.govnih.gov
Table 1: Comparison of Key Features of Piperidinone Ring Conformations
| Conformation | Relative Energy | Key Strain Features |
| Chair | Lowest | Minimal angle and torsional strain. |
| Boat | High | Significant flagpole steric hindrance and torsional strain. |
| Twist-Boat (Sofa) | Intermediate | Reduced steric and torsional strain compared to the boat. |
This table presents generalized relative energies and strain features for piperidinone ring conformations based on principles of conformational analysis.
The conformational equilibrium of the piperidinone ring in 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is influenced by a combination of steric and electronic effects arising from the substituents.
Steric Effects: The bulky 1-[(4-nitrophenyl)methyl]- group attached to the nitrogen atom will have a significant impact on the ring's conformation. In a chair conformation, this substituent can occupy either an axial or an equatorial position. Generally, large substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The preference for the equatorial position by a substituent is a well-established principle in the conformational analysis of cyclohexane and its derivatives. acs.org
Electronic Effects: The electronic nature of the N-substituent also plays a crucial role. The nitrogen atom in the piperidine (B6355638) ring is sp³ hybridized, with its lone pair of electrons occupying one of the hybrid orbitals. When the nitrogen is attached to an aromatic ring, as is the case with the benzyl (B1604629) group in the related N-benzyl-4-piperidone, the nitrogen's lone pair can conjugate with the π-system of the aromatic ring. nih.gov This conjugation increases the sp² character of the nitrogen and can lead to a phenomenon known as pseudoallylic strain, which can influence the conformational preference of other substituents on the ring. nih.gov
For 4-Piperidinone, 1-[(4-nitrophenyl)methyl]-, the presence of the electron-withdrawing nitro group on the phenyl ring will modulate the electronic density on the benzyl moiety, which in turn can affect the electronic interactions with the piperidinone ring. The synthesis of various N-aryl-substituted 4-piperidones has shown that the electronic properties of the aniline (B41778) precursor can influence reaction yields, suggesting that electronic effects are significant. acs.org In fluorinated piperidine derivatives, dipole-dipole interactions and hyperconjugation have been identified as important factors in determining conformational preferences. researchgate.net
Table 2: Influential Factors on the Conformation of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]-
| Factor | Description | Expected Influence |
| Steric Hindrance | The spatial bulk of the 1-[(4-nitrophenyl)methyl]- group. | Favors the equatorial orientation of the substituent on the chair conformation to avoid 1,3-diaxial interactions. |
| Electronic Effects | The electron-withdrawing nature of the 4-nitrophenyl group influencing the N-benzyl moiety. | Can affect the planarity at the nitrogen atom and modulate the rotational barrier around the N-C bond, potentially influencing the ring's puckering. |
| Dipole-Dipole Interactions | Interactions between the dipoles of the C=O group, the N-substituent, and the nitro group. | May influence the overall preferred conformation to minimize dipole moments. |
This table summarizes the expected influences on the conformation of the title compound based on established principles of conformational analysis in related systems.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), are used to model molecular structure and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.netnih.gov By calculating the electron density, DFT can predict a molecule's energy, structure, and various properties. For piperidinone derivatives, DFT studies typically employ functionals like B3LYP to analyze how substituents affect the electron distribution and, consequently, the molecule's chemical reactivity. bookpi.org Such studies can identify the most likely sites for electrophilic or nucleophilic attack.
Exploration of Geometric Parameters and Molecular Stability
Computational methods are used to determine the optimized geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles. nih.gov By finding the geometry with the lowest energy, researchers can predict the most stable arrangement of atoms. The absence of imaginary frequencies in vibrational analysis calculations confirms that the optimized structure corresponds to a true energy minimum, indicating its stability. wikipedia.org
Conformational Analysis via Computational Methods
Molecules like 4-piperidinone derivatives are not static; they exist as an equilibrium of different spatial arrangements called conformations. researchgate.net Computational conformational analysis explores the potential energy surface of a molecule to identify its most stable conformers. The piperidine (B6355638) ring typically adopts chair, boat, or twist-boat conformations. researchgate.netnih.gov The presence and orientation of substituents, such as the 1-[(4-nitrophenyl)methyl]- group, significantly influence the energetic preference for a particular conformation, which in turn affects the molecule's physical properties and biological interactions. nih.gov
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its interactions with other chemical species. Computational chemistry provides several descriptors to quantify these properties.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netqulacs.org A small gap suggests the molecule is more reactive and polarizable. qulacs.org
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orguni-muenchen.dematerialsciencejournal.org NBO analysis calculates the charge distribution on each atom, revealing the most positive and negative sites. It also quantifies interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and hyperconjugative interactions. These interactions are crucial for understanding molecular stability and the nature of chemical bonds within the molecule. orientjchem.orgmaterialsciencejournal.org
Non-Linear Optical (NLO) Properties Calculations
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial in predicting the Non-Linear Optical (NLO) properties of molecules. For piperidone derivatives, which are organic compounds often featuring a π-bond system, these calculations can reveal their potential for applications in materials science and information technology. nih.govresearchgate.net The presence of electron-donating and electron-accepting groups, along with a conjugated system, can lead to significant charge delocalization, which is a key factor for high NLO response. researchgate.net
Computational studies on related 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have been performed using the B3LYP/6-311G(d,p) functional of DFT to explore their NLO properties. nih.govresearchgate.net Key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and the first hyperpolarizability (βtot) are calculated to quantify the NLO response. nih.gov These calculations often involve comparing the results from different functionals like HF, B3LYP, and M06 to assess the reliability of the predictions. nih.govresearchgate.net
The first hyperpolarizability (βtot) is a critical parameter for determining the second-order NLO activity of a molecule. For similar piperidone derivatives, studies have shown that the calculated βtot values are significantly larger than those of standard reference compounds like urea, indicating their promise as NLO materials. nih.govresearchgate.net The delocalization of electric charge within these molecules, facilitated by the π-conjugated system, is a primary contributor to these fascinating NLO properties. researchgate.net
Table 1: Calculated NLO Properties of a Related Piperidone Derivative (NSTBP)* *NSTBP: (3Z,5Z)-1-((4-nitrophenyl)sulfonyl)-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one. Data is illustrative of calculations performed on similar structures.
| Parameter | Functional: B3LYP | Functional: M06 | Functional: HF |
| ⟨α⟩ (x 10⁻²⁴ esu) | 71.32 | 68.61 | 62.43 |
| βtot (x 10⁻³⁰ esu) | 11.21 | 8.28 | 5.33 |
| Data derived from theoretical studies on analogous compounds. nih.gov |
Molecular Modeling and Interaction Studies
The Reduced Density Gradient (RDG) analysis is another powerful tool used to visualize and characterize non-covalent interactions. nih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), allowing for the identification of hydrogen bonds, van der Waals forces, and steric clashes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or physicochemical properties. mdpi.comvegahub.eu The fundamental principle of QSAR is that the activity of a chemical is related to its molecular structure. vegahub.eu These models use molecular descriptors, which are numerical parameters that encode structural, geometrical, topological, or electronic features of a molecule. nih.govmdpi.com
For series of 3,5-bis(arylidene)-4-piperidone derivatives, QSAR studies have been conducted to develop predictive models for their cytotoxic properties against various cancer cell lines. nih.gov In these studies, various molecular descriptors are calculated, and statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS) are used to build the QSAR models. nih.gov
The resulting models can identify the key molecular features that influence the compound's activity. For example, in a study on piperidone analogs, molecular density, topological indices (e.g., X₂A), and geometrical indices were found to be the most important factors determining their cytotoxic effects. nih.gov A well-validated QSAR model can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. semanticscholar.org
Table 2: Key Descriptor Classes in QSAR Models for Piperidone Analogs
| Descriptor Type | Description | Relevance to Activity Prediction |
| Geometrical | Describes the 3D aspects of the molecule, such as size and shape. | Influences how the molecule fits into a biological target. nih.gov |
| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Reflects molecular branching and complexity. nih.govmdpi.com |
| Electrotopological | Encodes information about the electronic and topological state of atoms in the molecule. | Relates to the molecule's ability to engage in intermolecular interactions. nih.gov |
| Physicochemical | Includes properties like hydrophobicity (LogP) and molecular density. | Crucial for predicting absorption, distribution, and metabolism. vegahub.eunih.gov |
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in understanding the theoretical binding mechanisms of compounds like 1-[(4-nitrophenyl)methyl]-4-piperidinone with biological targets. The simulation calculates a binding energy or scoring function, which estimates the binding affinity between the ligand and the receptor. nih.gov
In silico docking studies on various piperidone and piperidine derivatives have been performed against different protein targets to explore their potential as therapeutic agents. nih.govnih.govscispace.com The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the most stable binding mode. mdpi.com
The results of a docking simulation provide insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govmdpi.com For example, docking studies of thiazinone derivatives, which are structurally related to piperidones, with the MDM2 protein revealed critical interactions with key amino acid residues like His96 and Tyr67, which are essential for inhibitory activity. scispace.com By identifying these key interactions, molecular docking aids in the rational design of new inhibitors with improved binding affinity and selectivity. scispace.com
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules. nih.govacs.org These theoretical calculations can provide valuable insights into the molecule's geometric structure, vibrational frequencies (FTIR and Raman), and electronic transitions (UV-Vis), which can be compared with experimental data for validation. acs.orgresearchgate.net
For piperidone derivatives, geometry optimization is typically the first step, performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). nih.govresearchgate.net The optimized geometry provides theoretical bond lengths and angles, which can be compared with data from X-ray crystallography if available. nih.govacs.org
Following geometry optimization, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra by determining the normal modes of vibration. The predicted frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results, often presented as oscillator strengths and transition wavelengths (λmax), help to understand the electronic structure and charge transfer characteristics within the molecule. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also standard, as the energy gap between them relates to the molecule's chemical reactivity and electronic excitation properties. researchgate.netnih.gov
4 Piperidinone, 1 4 Nitrophenyl Methyl As a Strategic Synthetic Intermediate
Precursor to Complex Nitrogen Heterocycles
The inherent reactivity of the 4-piperidone (B1582916) core allows for its elaboration into a variety of intricate heterocyclic systems. The carbonyl group and the adjacent α-methylene protons provide key reaction sites for condensations, cycloadditions, and rearrangements, leading to the formation of fused and spirocyclic compounds.
4-Piperidones are well-established synthons for preparing spiro-heterocycles, which are compounds containing two rings connected by a single common atom. researchgate.netniscpr.res.in The general strategy often involves an initial condensation reaction followed by a cycloaddition. For instance, 1-substituted-4-piperidones can undergo condensation with aromatic aldehydes to form 3,5-bis(arylidene)-4-piperidones. These α,β-unsaturated ketone systems are excellent Michael acceptors and dienophiles, readily participating in reactions to form spiro compounds.
A prominent application is the 1,3-dipolar cycloaddition reaction with azomethine ylides (generated in situ from the reaction of isatin (B1672199) and an amino acid like sarcosine). This reaction yields complex dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]. nih.gov Although a specific example starting directly from 1-[(4-nitrophenyl)methyl]-4-piperidinone is not detailed in the provided literature, its structural similarity to other N-substituted piperidones used in these syntheses, such as 1-methyl-4-piperidone, confirms its suitability for creating such spiro-fused systems. nih.govdiva-portal.org The reaction pathway involves the formation of a spiro-pyrrolidine ring at the C3 position of the piperidone core.
The synthesis of other spiro systems, such as piperidino-oxiranes, -cyclopropanes, and -thiazolidones, has been developed from various 4-piperidone derivatives, highlighting the versatility of this core structure in generating spiro-heterocyclic diversity. niscpr.res.in
The 1-[(4-nitrophenyl)methyl]-4-piperidinone scaffold is a key building block for synthesizing pyrano[3,2-c]pyridine derivatives, a class of compounds noted for their pharmacological potential. researchgate.net The typical synthetic route involves a multi-component reaction where the piperidone derivative reacts with an active methylene (B1212753) compound, such as malononitrile (B47326), and an aromatic aldehyde in the presence of a base like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297). africanjournalofbiomedicalresearch.comresearchgate.net
The initial step is often a Claisen-Schmidt condensation of the 4-piperidone with an aromatic aldehyde to yield a 3,5-bis(arylidene)-4-piperidone. This intermediate then undergoes a cyclocondensation reaction with malononitrile. The reaction proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated system of the piperidone, followed by intramolecular cyclization and subsequent tautomerization/aromatization to afford the stable pyrano[3,2-c]pyridine ring system. ekb.eg Studies have shown that electron-withdrawing groups on the phenyl rings of the piperidone starting material can lead to higher yields and shorter reaction times. africanjournalofbiomedicalresearch.com
Table 1: Representative Synthesis of Pyrano[3,2-c]pyridine Derivatives from 4-Piperidones
| Piperidone Precursor | Reagents | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3,5-bis(benzylidene)-4-piperidones | Malononitrile, Triethylamine | Ethanol, Room Temperature | Pyrano[3,2-c]pyridine-3-carbonitriles | africanjournalofbiomedicalresearch.com |
| 2,2,6,6-tetramethylpiperidin-4-one | Aromatic Aldehydes, Malononitrile, Triethylamine | Reflux | Pyrano[3,2-c]pyridine-3-carbonitriles | researchgate.net |
| 3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one | Ethyl Cyanoacetate, Triethylamine | - | 2H-pyrano[3,2-c]pyridine-3-carbonitrile | ekb.eg |
While direct, single-step synthesis of indoles from 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is not a commonly cited pathway, the components of the molecule are relevant to classical indole (B1671886) syntheses. The Leimgruber-Batcho indole synthesis, for example, utilizes 2-methylnitrobenzene derivatives as precursors. researchgate.net The (4-nitrophenyl)methyl moiety of the title compound contains the necessary nitro-activated aromatic ring that could, in principle, be elaborated into an indole ring system through functional group manipulation. orgsyn.org
Furthermore, the piperidone ring itself is a precursor to a variety of other nitrogen heterocycles. For example, reactions with reagents like cyanoacetamide or thiourea (B124793) in the presence of aldehydes can lead to the formation of 1,6-naphthyridines and pyrido[4,3-d]pyrimidines, respectively. researchgate.net These reactions demonstrate the utility of the 4-piperidone core as a scaffold for building diverse fused heterocyclic systems beyond pyranopyridines.
Building Block for Functional Organic Molecules
Beyond its use in creating complex fused systems, 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- functions as a foundational block for constructing molecules with specific, tailored properties.
The 1-[(4-nitrophenyl)methyl] substituent plays a crucial role in modulating the electronic properties of the entire molecule. The nitro group is a strong electron-withdrawing group, which influences the reactivity of both the piperidone ring and the phenyl ring. This property is strategically utilized in synthesis. For instance, the electron-deficient nature of the nitrophenyl ring can be exploited in nucleophilic aromatic substitution reactions or in modifying the acidity of adjacent protons.
The synthesis of derivatives where the nitro group is replaced by other substituents (e.g., electron-donating or halogen groups) allows for a systematic study of structure-activity relationships in resulting compounds. africanjournalofbiomedicalresearch.com The electronic nature of the N-benzyl substituent can impact the reaction rates and yields in the formation of subsequent derivatives, such as the pyrano[3,2-c]pyridines. africanjournalofbiomedicalresearch.com The presence of the nitro group makes the piperidone nitrogen less basic compared to its alkyl-substituted counterparts, which can alter its reactivity and interaction with catalysts or other reagents.
The title compound is frequently prepared as a stable, isolable intermediate in more extensive synthetic sequences. lookchem.com A common method for its synthesis is the reaction of 4-piperidone hydrochloride with 4-nitrobenzyl chloride or 1-bromomethyl-4-nitro-benzene in the presence of a base like triethylamine in a solvent such as N,N-dimethylformamide. lookchem.com
Once formed, it serves as the launching point for further transformations. For example, it can be converted to a 3,5-bis(ylidene)-4-piperidone, which then acts as the key intermediate for cycloaddition or cyclocondensation reactions as described previously. nih.govdiva-portal.org In these multi-step sequences, the initial synthesis of 4-Piperidinone, 1-[(4-nitrophenyl)methyl]- is a critical step that installs the foundational piperidone core and the electronically significant nitrophenyl group, setting the stage for the subsequent construction of the final target molecule. Its downstream products include compounds like 4-piperidinyamine, 1-<(4-nitrophenyl)methyl>- and [1-(4-Nitro-benzyl)-piperidin-4-yl]-acetic acid ethyl ester. lookchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
